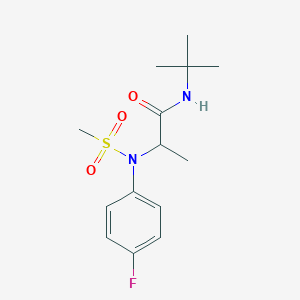![molecular formula C17H28N2O3 B12484468 2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B12484468.png)
2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL is a complex organic compound that features a morpholine ring, a methoxy group, and an amino alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with morpholine to form 4-methoxy-3-(morpholin-4-ylmethyl)benzyl chloride. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-({[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-({[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-({[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring and amino alcohol structure allow it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various pharmacological effects, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Similar in structure but lacks the amino alcohol component.
2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol: Contains a similar morpholine and phenyl structure but with different substituents.
Uniqueness
2-({[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL is unique due to its combination of a methoxy group, morpholine ring, and amino alcohol structure
Propiedades
Fórmula molecular |
C17H28N2O3 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C17H28N2O3/c1-17(2,13-20)18-11-14-4-5-16(21-3)15(10-14)12-19-6-8-22-9-7-19/h4-5,10,18,20H,6-9,11-13H2,1-3H3 |
Clave InChI |
WLBZYQOUNSPGBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NCC1=CC(=C(C=C1)OC)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12484396.png)
methanone](/img/structure/B12484402.png)
![Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B12484405.png)


![2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12484418.png)
![4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12484420.png)
![N~2~-(2,5-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12484428.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B12484435.png)
![N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12484439.png)
![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484456.png)

![{5-amino-3-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B12484460.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12484474.png)
